N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
Description
The compound N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide features a thieno[3,4-c]pyrazole core substituted at the 2-position with a 2,3-dimethylphenyl group and at the 3-position with a 2-phenoxyacetamide moiety. This structural framework is characteristic of bioactive molecules, particularly in agrochemical research, where analogous acetamide derivatives are frequently explored for herbicidal or pesticidal properties . The thieno-pyrazole scaffold contributes to metabolic stability and binding affinity, while the phenoxyacetamide side chain may influence solubility and target interaction.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-7-6-10-19(15(14)2)24-21(17-12-27-13-18(17)23-24)22-20(25)11-26-16-8-4-3-5-9-16/h3-10H,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKNLJVZAIHAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It was found that similar compounds have shown good binding interaction with their targets. The compound’s interaction with its targets and the resulting changes would need to be determined through further experimental studies.
Biological Activity
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole moiety linked to a phenoxyacetamide group. Its molecular formula is , and it has a molecular weight of approximately 379.48 g/mol. The structure can be analyzed through various techniques like X-ray crystallography to understand its atomic arrangement and functional properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related pyrazoline derivatives have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus . The presence of specific substituents such as carboxamido groups significantly enhances antimicrobial activity.
Anti-inflammatory and Anticancer Properties
Preliminary studies suggest that thieno[3,4-c]pyrazole derivatives may possess anti-inflammatory and anticancer activities. The unique structural characteristics allow for interactions with biological targets such as enzymes and receptors involved in inflammatory pathways and tumor growth .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play a role in inflammation and cancer progression.
- Receptor Binding : It could interact with receptors involved in pain and inflammatory responses, leading to reduced symptoms.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno[3,4-c]pyrazole Core : This step may include cyclization reactions involving hydrazines.
- Substitution Reactions : The introduction of the phenoxyacetamide moiety can be achieved through acylation methods.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of similar pyrazole derivatives against clinical isolates. The results demonstrated that certain derivatives inhibited microbial growth effectively at low concentrations. This suggests that structural modifications could enhance efficacy .
Study 2: Anti-inflammatory Activity
In vitro studies indicated that analogs of thieno[3,4-c]pyrazole exhibited significant inhibition of pro-inflammatory cytokines in cell cultures. This positions these compounds as potential candidates for further development in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound is part of a broader class of thieno-pyrazole acetamides. Key structural analogs include:
(a) 2-([1,1'-Biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide ()
- Molecular Formula : C₂₆H₂₃N₃OS
- Substituents: Thieno-pyrazole core with m-tolyl (3-methylphenyl) at the 2-position. Biphenyl-4-yl acetamide at the 3-position.
- Key Differences: Replacement of 2,3-dimethylphenyl with m-tolyl reduces steric hindrance but maintains lipophilicity.
(b) (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide ()
- Molecular Formula : C₂₃H₂₁N₃O₃S
- Substituents: Thieno-pyrazole core with 3,4-dimethylphenyl at the 2-position. Acrylamide-linked benzo[d][1,3]dioxole at the 3-position.
- Key Differences: The 3,4-dimethylphenyl substituent introduces electronic effects distinct from the 2,3-dimethylphenyl group. The acrylamide side chain with a benzo-dioxole moiety may improve hydrogen-bonding capacity compared to phenoxyacetamide.
(c) Pesticide-Related Acetamides ()
Examples like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide highlight simpler analogs lacking the thieno-pyrazole core. These compounds exhibit herbicidal activity, suggesting that the thieno-pyrazole derivatives may target similar pathways with enhanced specificity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity: The thieno-pyrazole core in the target compound and its analogs likely enhances metabolic stability compared to simpler acetamides, as seen in pesticide derivatives .
- Substituent Effects: 2,3-Dimethylphenyl (target) vs. Phenoxyacetamide (target) vs. Acrylamide-benzo-dioxole (): The latter’s conjugated system may improve UV stability and intermolecular interactions.
- Synthetic Challenges: The biphenyl and benzo-dioxole groups in analogs () introduce synthetic complexity compared to the target’s phenoxy group, impacting scalability .
Q & A
Q. How can the synthesis of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide be optimized for reproducibility?
Methodological Answer: Optimization involves:
- Stepwise substitution and condensation : Use alkaline conditions for nucleophilic substitution (e.g., phenoxy group introduction) and acidic reduction for intermediates, as demonstrated in analogous acetamide syntheses .
- Intermediate analysis : Employ NMR (¹H/¹³C) and HPLC to monitor purity at each stage. For example, track the reduction of nitro groups using iron powder under acidic conditions .
- Condensing agents : Test reagents like EDC/HOBt or DCC for amide bond formation, comparing yields and byproduct profiles.
Q. Example Table: Reaction Optimization
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C | 78 | 95% |
| Reduction | Fe, HCl, EtOH | 85 | 92% |
| Condensation | EDC/HOBt, RT | 72 | 98% |
Q. What spectroscopic and crystallographic methods are critical for structural characterization?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve the thienopyrazole core and acetamide conformation. SHELX programs are robust for handling twinning or disorder common in heterocyclic systems .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for regiochemistry confirmation.
- FTIR : Identify carbonyl (C=O, ~1680 cm⁻¹) and aromatic C-H stretches.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺).
Q. Example Table: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Bond length (C=O) | 1.23 Å |
| Torsion angle (thieno-pyrazole) | 12.5° |
Advanced Research Questions
Q. How can hydrogen bonding patterns influence the compound’s solid-state properties and reactivity?
Methodological Answer:
- Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) using crystallographic data. This reveals supramolecular assemblies affecting solubility and stability .
- Thermal analysis : Correlate DSC/TGA data with hydrogen bond strength. For example, stronger N-H···O bonds may increase melting points.
- Reactivity implications : Hydrogen-bonded dimers in the solid state may reduce nucleophilic attack on the acetamide group.
Q. Example Table: Hydrogen Bond Metrics
| Donor-Acceptor | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N-H···O | 2.89 | 158 | R₂²(8) |
| C-H···π | 3.12 | 145 | - |
Q. How should researchers resolve contradictions in bioactivity data across experimental models?
Methodological Answer:
- Dose-response validation : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects.
- Statistical rigor : Use ANOVA with post-hoc tests to assess significance. For IC₅₀ discrepancies, check assay conditions (e.g., pH, serum proteins) .
- Theoretical alignment : Link results to mechanistic hypotheses (e.g., kinase inhibition vs. membrane disruption) using molecular docking .
Q. Example Table: Bioactivity Comparison
| Model | IC₅₀ (µM) | Assay Type | Notes |
|---|---|---|---|
| HEK293 | 12.3 ± 1.2 | MTT | Serum-free |
| RAW264.7 | 45.6 ± 3.1 | LDH | 10% FBS |
Q. What computational strategies predict binding modes and selectivity for target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against homology models (e.g., kinase domains). Validate with MD simulations (100 ns) to assess binding stability .
- Pharmacophore mapping : Identify critical interactions (e.g., acetamide H-bond with Asp86 in EGFR).
- Selectivity filters : Compare docking scores across protein families (e.g., kinases vs. GPCRs).
Q. Example Table: Docking Scores
| Target | ΔG (kcal/mol) | Key Residues |
|---|---|---|
| EGFR | -9.2 | Lys745, Asp855 |
| CDK2 | -7.8 | Leu83, Glu81 |
Q. How can analytical methods be developed for quantifying the compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Optimize a C18 column with 0.1% formic acid in acetonitrile/water. Use deuterated analogs as internal standards.
- Validation parameters : Assess linearity (R² > 0.99), LOD (0.1 ng/mL), and recovery (>85%) per ICH guidelines .
- Matrix effects : Compare plasma vs. liver homogenate recovery to adjust calibration curves.
Q. Example Table: LC-MS Parameters
| Parameter | Value |
|---|---|
| Retention time | 6.7 min |
| MRM transition | 425 → 198 |
| LoD | 0.05 ng/mL |
Q. What strategies address challenges in crystallizing this compound for XRD studies?
Methodological Answer:
- Solvent screening : Use vapor diffusion with PEG-based precipitants. Test mixed solvents (e.g., DMSO:EtOH 1:3) .
- Crystal mounting : Flash-cool crystals in liquid N₂ with 20% glycerol as cryoprotectant.
- Disorder resolution : Apply SHELXL’s PART and SUMP instructions to model disordered thieno rings .
Q. How can SAR studies guide the design of derivatives with enhanced activity?
Methodological Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2,3-dimethylphenyl ring to test electronic effects.
- Bioisosteres : Replace phenoxy with thioether or sulfonamide groups to modulate lipophilicity (clogP).
- In vitro validation : Screen derivatives against a panel of cancer cell lines, correlating activity with computed descriptors (e.g., polar surface area).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
